Cas no 2228475-12-3 (6-(1-amino-2,2-dimethylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline)

6-(1-Amino-2,2-dimethylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline is a specialized aniline derivative featuring a unique cyclopropylamine substituent and difluorinated aromatic ring. Its structural complexity, combining sterically hindered dimethylcyclopropyl and electron-withdrawing fluoro groups, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dimethylamino group enhances solubility and reactivity, while the difluoro substitution pattern can influence binding affinity in target molecules. This compound is particularly useful in the development of bioactive molecules requiring rigid, lipophilic frameworks. Its stability under a range of conditions and potential for further functionalization make it a versatile building block for medicinal chemistry and material science applications.
6-(1-amino-2,2-dimethylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline structure
2228475-12-3 structure
Product Name:6-(1-amino-2,2-dimethylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline
CAS No:2228475-12-3
MF:C13H18F2N2
MW:240.292230129242
CID:5893346
PubChem ID:165688850
Update Time:2025-10-30

6-(1-amino-2,2-dimethylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • 6-(1-amino-2,2-dimethylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline
    • EN300-1734185
    • 2228475-12-3
    • Inchi: 1S/C13H18F2N2/c1-12(2)7-13(12,16)8-5-6-9(14)10(15)11(8)17(3)4/h5-6H,7,16H2,1-4H3
    • InChI Key: CMYXTTIKFJEGGB-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1N(C)C)C1(CC1(C)C)N)F

Computed Properties

  • Exact Mass: 240.14380491g/mol
  • Monoisotopic Mass: 240.14380491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 29.3Ų

6-(1-amino-2,2-dimethylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline Pricemore >>

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6-(1-amino-2,2-dimethylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline Related Literature

Additional information on 6-(1-amino-2,2-dimethylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline

Recent Advances in the Study of 6-(1-amino-2,2-dimethylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline (CAS: 2228475-12-3)

The compound 6-(1-amino-2,2-dimethylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline (CAS: 2228475-12-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and difluoroaniline moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and receptor modulators. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and synthetic pathways to optimize its efficacy and safety profile.

One of the key findings from recent research is the compound's ability to selectively target specific enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 6-(1-amino-2,2-dimethylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline exhibits high affinity for cyclooxygenase-2 (COX-2), with minimal interaction with COX-1, suggesting its potential as a next-generation anti-inflammatory agent with reduced gastrointestinal side effects. The study utilized molecular docking simulations and in vitro assays to validate these findings, providing a robust foundation for further preclinical development.

In addition to its anti-inflammatory properties, recent investigations have explored the compound's role in oncology. A collaborative study between academic and industry researchers revealed that 6-(1-amino-2,2-dimethylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline can inhibit the activity of certain kinases implicated in tumor proliferation. The research, published in Cancer Research, highlighted the compound's ability to induce apoptosis in cancer cell lines while sparing normal cells, a critical feature for minimizing off-target effects in therapeutic applications. These findings underscore the compound's dual potential as both an anti-inflammatory and anti-cancer agent.

The synthetic chemistry of 6-(1-amino-2,2-dimethylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline has also been a focal point of recent research. A 2024 paper in Organic Letters detailed an optimized synthetic route that improves yield and scalability while reducing the use of hazardous reagents. This advancement is particularly significant for large-scale production, addressing one of the key challenges in transitioning from laboratory-scale synthesis to industrial manufacturing. The study also provided insights into the compound's stability under various conditions, which is crucial for formulation development.

Looking ahead, the research community is actively investigating the broader applications of 6-(1-amino-2,2-dimethylcyclopropyl)-2,3-difluoro-N,N-dimethylaniline, including its potential in neurodegenerative diseases and infectious diseases. Preliminary data from ongoing studies suggest that the compound may modulate pathways involved in neuroinflammation and microbial resistance, opening new avenues for therapeutic intervention. As these studies progress, the compound's versatility and mechanistic insights will likely continue to drive innovation in drug discovery and development.

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